4-Nitrobenzaldehyde

概述

描述

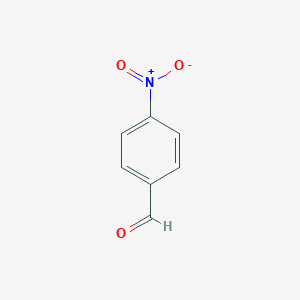

4-Nitrobenzaldehyde is an organic aromatic compound characterized by a nitro group para-substituted to an aldehyde group. It has the chemical formula C7H5NO3 and a molar mass of 151.12 g/mol. This compound appears as a slightly yellowish crystalline powder and is known for its applications in various chemical reactions and industrial processes .

准备方法

Synthetic Routes and Reaction Conditions: 4-Nitrobenzaldehyde can be synthesized through the oxidation of 4-nitrotoluene using chromium (VI) oxide in acetic anhydride. The reaction yields nitrobenzyldiacetate, which is then hydrolyzed using sulfuric acid in ethanol to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves similar oxidation and hydrolysis processes, optimized for large-scale production. The use of efficient catalysts and controlled reaction conditions ensures high yield and purity of the final product.

化学反应分析

Types of Reactions: 4-Nitrobenzaldehyde undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of 4-nitrobenzoic acid.

Substitution: It can participate in nucleophilic substitution reactions due to the presence of the nitro group.

Common Reagents and Conditions:

Reduction: Hydrogen gas and metal catalysts like Rhodium-Copper nanoparticles.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Reduction: 4-Aminobenzaldehyde.

Oxidation: 4-Nitrobenzoic acid.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

科学研究应用

Synthesis Applications

1.1. Organic Synthesis

4-Nitrobenzaldehyde is widely used as a precursor in organic synthesis, particularly in the formation of various derivatives through reactions such as the Knoevenagel condensation and aldol reactions.

- Knoevenagel Condensation : 4-NBZ can react with active methylene compounds to form α,β-unsaturated carbonyl compounds. For example, it has been utilized in the condensation with 1,3-dihydroindol-2-one to yield valuable intermediates for pharmaceuticals .

- Aldol Reactions : The compound is also employed in enantioselective direct aldol reactions catalyzed by prolinamides, showcasing its utility in synthesizing chiral compounds .

1.2. Photocatalytic Reduction

Recent studies have demonstrated the photocatalytic reduction of this compound to 4-aminobenzaldehyde using composite CdS/TiO2 powders under visible light irradiation. This process highlights its potential application in green chemistry for synthesizing amines from nitro compounds .

Biomedical Applications

2.1. Antibacterial Properties

Research indicates that this compound can be incorporated into zinc oxide nanoparticles (ZnO NPs), enhancing their antibacterial properties. The synthesized nanoparticles exhibit significant antibacterial activity against various pathogens, making them promising candidates for biomedical applications .

2.2. Anticancer Activity

In a study focusing on skin cancer treatment, ZnO nanoparticles synthesized with 4-NBZ demonstrated the ability to induce apoptosis in melanoma cells (SK-MEL-3). The treatment led to increased levels of reactive oxygen species (ROS), reduced cell viability, and enhanced apoptotic cell death, indicating potential use in cancer therapies .

Material Science Applications

3.1. Synthesis of Organocatalysts

this compound is involved in the development of tripeptide organocatalysts, which are essential for promoting various organic reactions under mild conditions . These organocatalysts have broad applications in asymmetric synthesis and drug development.

3.2. Magnetic Composite Systems

The compound has been explored for use in magnetic dextran composites that can be conjugated with biomolecules for targeted drug delivery systems. This application leverages its chemical properties to enhance the functionality of magnetic nanoparticles .

Data Tables

| Application Area | Specific Use |

|---|---|

| Organic Synthesis | Precursor for Knoevenagel and aldol reactions |

| Biomedical | Antibacterial and anticancer formulations |

| Material Science | Development of organocatalysts |

| Photocatalysis | Reduction to amines using photocatalysts |

Case Studies

Case Study 1: Antibacterial Activity

A study published in a peer-reviewed journal demonstrated that ZnO nanoparticles synthesized with this compound exhibited superior antibacterial properties against common pathogens such as E. coli and Staphylococcus aureus. The findings suggest that these nanoparticles could be integrated into wound dressings or topical formulations for enhanced infection control .

Case Study 2: Cancer Treatment

In another research project, the application of ZnO NPs containing this compound was tested on melanoma cells. Results indicated a significant reduction in cell viability and an increase in apoptosis rates when treated with these nanoparticles, suggesting their potential role as a therapeutic agent in oncology .

作用机制

The mechanism of action of 4-nitrobenzaldehyde involves its ability to undergo redox reactions and form reactive intermediates. For instance, in its antileishmanial activity, this compound thiosemicarbazone induces mitochondrial dysfunction and oxidative damage in Leishmania amazonensis, leading to parasite death . The compound’s effects are mediated through the production of superoxide anion radicals and disruption of mitochondrial membranes.

相似化合物的比较

4-Aminobenzaldehyde: A reduction product of 4-nitrobenzaldehyde, used in similar applications but with different reactivity due to the amino group.

4-Nitrobenzoic Acid: An oxidation product, used in the synthesis of various organic compounds.

4-Nitrotoluene: A precursor in the synthesis of this compound.

Uniqueness: this compound is unique due to its dual functional groups (nitro and aldehyde), which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and industrial applications.

生物活性

4-Nitrobenzaldehyde is an aromatic aldehyde with a nitro group that has garnered attention for its diverse biological activities. This compound is not only significant in organic synthesis but also exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and biochemistry.

This compound (CHNO) is characterized by the presence of a nitro group (-NO) attached to a benzaldehyde moiety. Its structure can be represented as follows:

This compound is known for its reactivity, particularly in nucleophilic substitution and condensation reactions, which are pivotal in synthesizing various derivatives and complexes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . A study involving Schiff base ligands derived from this compound showed significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The metal complexes formed with these ligands often demonstrated enhanced activity compared to the free ligands, attributed to the chelation effect .

| Microorganism | Activity of this compound Derivatives |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Bacillus subtilis | Low |

Anticancer Activity

This compound has been investigated for its anticancer potential . Studies have shown that its derivatives can exhibit cytotoxic effects on cancer cell lines. For instance, complexes formed with transition metals displayed more pronounced cytotoxicity than the parent ligand against lung cancer cell lines (A-549) and leukemia cells (P-388) .

| Cell Line | IC50 (µM) |

|---|---|

| A-549 (Lung Cancer) | 25-50 |

| P-388 (Leukemia) | 10-20 |

Antioxidant Activity

The antioxidant properties of this compound and its derivatives have also been explored. These compounds can scavenge free radicals, thus potentially protecting cells from oxidative stress. The antioxidant activity was evaluated using standard assays, showing that certain derivatives outperform ascorbic acid in scavenging activity .

DNA Cleavage Activity

The interaction of this compound derivatives with DNA has been studied extensively. Notably, metal complexes derived from these ligands have demonstrated significant DNA cleavage activity, indicating potential applications in cancer therapy through targeted DNA damage .

Structure-Activity Relationship (SAR)

The biological activity of this compound and its derivatives is influenced by their chemical structure. Factors such as the presence of electron-withdrawing groups (like -NO), steric hindrance, and overall lipophilicity play crucial roles in determining their biological efficacy .

Case Studies

- Antibacterial Activity Study : A series of Schiff bases synthesized from this compound were tested against various bacterial strains. The results indicated that modifications to the ligand structure significantly enhanced antibacterial potency, especially when coordinated with transition metals .

- Cytotoxicity Assessment : Derivatives of this compound were evaluated for their cytotoxic effects on cancer cell lines. The studies revealed that certain metal complexes exhibited IC50 values significantly lower than those of the uncoordinated ligands, suggesting improved therapeutic potential .

常见问题

Basic Research Questions

Q. What are the key structural features of 4-nitrobenzaldehyde that influence its reactivity?

The molecule contains a nitro group (-NO₂) at the para position relative to the aldehyde (-CHO) on a benzene ring. This arrangement creates strong electron-withdrawing effects, polarizing the aromatic ring and enhancing electrophilic substitution reactivity. The nitro group also stabilizes negative charges in intermediates, influencing reaction pathways. Computational studies suggest the nitro group's orientation affects adsorption on catalytic surfaces, favoring selective hydrogenation of the nitro group over the aldehyde .

Q. How can this compound be synthesized in a laboratory setting?

A common method involves nitration of benzaldehyde derivatives. For example, chloramphenicol photodegradation yields this compound under UV light. Alternatively, direct nitration of benzaldehyde using nitric acid/sulfuric acid mixtures at controlled temperatures (0–5°C) can produce the compound. Column chromatography (silica gel, eluents like ethyl acetate/hexane) is used for purification, achieving ~12% isolated yield .

Q. What spectroscopic techniques are used to characterize this compound?

- IR Spectroscopy : Key peaks include the aldehyde C=O stretch (~1700 cm⁻¹) and nitro group asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹). Spectral contamination from solvents like CCl₄ and CS₂ must be accounted for .

- NMR : H NMR (CDCl₃) shows peaks at δ 10.10 (s, CHO), δ 8.69 (s, aromatic H), and δ 7.73–8.49 (m, aromatic H). C NMR confirms the carbonyl carbon at δ 189.7 ppm .

Q. What safety precautions are necessary when handling this compound?

Use nitrile gloves (tested via manufacturer compatibility charts) and P95/P1 respirators for particulate protection. Full-body chemical-resistant clothing is recommended. Avoid environmental release due to potential genotoxicity. Store at 0–6°C in airtight containers .

Advanced Research Questions

Q. How does this compound behave in catalytic hydrogenation, and what factors influence chemoselectivity?

On Ni-MoC catalysts, this compound adsorbs preferentially via the nitro group in a "NO₂-vertex" mode, directing hydrogenation to form 4-aminobenzaldehyde. Selectivity (>95%) arises from stronger adsorption of the nitro group compared to the aldehyde, as shown by DFT calculations. Reaction conditions (H₂ pressure, temperature) further optimize turnover numbers (TON ~19) .

Q. What is the role of this compound in studying enzyme kinetics, such as aldehyde reductase activity?

Kvβ2 enzymes exhibit single-turnover hydride transfer rates of 0.22 min⁻¹ with this compound as a substrate. Activity assays (UV-vis monitoring at 340 nm) quantify NADPH consumption, providing insights into enzyme efficiency and inhibition mechanisms .

Q. How do computational methods predict interactions of this compound with catalytic surfaces?

Density Functional Theory (DFT) models evaluate adsorption energies and orientation on catalysts like Ni-MoC. The "NO₂-vertex" mode is most stable (-2.3 eV binding energy), aligning with experimental chemoselectivity. Charge transfer analysis reveals electron donation from the nitro group to metal sites .

Q. What methodologies detect this compound as a genotoxic impurity in pharmaceuticals?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS/MS) are used, with limits of quantification (LOQ) <1 ppm. Validation follows ICH Q3A guidelines, emphasizing column selection (C18 phases) and mobile phase optimization (acetonitrile/water gradients) .

Q. What mechanistic insights explain its use in Knoevenagel and Henry reactions?

In Knoevenagel reactions , this compound reacts with malononitrile via base-catalyzed condensation (e.g., using piperidine). Microporous polyurethane catalysts enhance yields (85–90%) through surface Lewis acid sites. For Henry reactions , nitroaldol adducts form with nitromethane, driven by the aldehyde's electrophilicity. Recyclable catalysts maintain activity over 4 cycles .

Q. How do environmental factors affect its photodegradation pathways?

As a photodegradant of chloramphenicol, this compound forms under UV light (λ = 300–400 nm) in aqueous solutions. Quantum yield studies show pH-dependent degradation: acidic conditions favor nitro group retention, while alkaline media accelerate ring-opening byproducts. LC-MS identifies intermediates like 4-nitrophenol .

属性

IUPAC Name |

4-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRFQSNOROATLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022061 | |

| Record name | 4-Nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | 4-Nitrobenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11193 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00354 [mmHg] | |

| Record name | 4-Nitrobenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11193 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

555-16-8 | |

| Record name | 4-Nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-nitrobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX859P8MB0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。